REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1(C(OCC)=O)[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=[O:5])[CH3:2].[Cl-].[Na+].O>CS(C)=O>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][O:10][C:9]([CH3:12])([CH3:13])[O:8][CH2:7]1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
19.75 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(COC(OC1)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 7 h
|
Duration
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7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Three fractions collected between 100° C. and 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1COC(OC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.58 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |